molecular formula C13H24N2O4 B6322551 Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate CAS No. 1219020-59-3

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

Cat. No. B6322551
CAS RN: 1219020-59-3
M. Wt: 272.34 g/mol
InChI Key: DDZCNVHWTVEKDS-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 . It is also known by other names such as 1,2-Di-Boc-1-cyclopropylhydrazine .


Molecular Structure Analysis

The molecular structure of Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate consists of a cyclopropyl group attached to a hydrazine group, which is in turn attached to two carboxylate groups . The exact structure can be represented by the InChI code: InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate include a molecular weight of 272.34 g/mol . The compound has a predicted density of 1.10±0.1 g/cm3 . Other properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis Improvement

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate has been utilized in improving synthesis processes. For instance, a reaction involving [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, in the presence of Mn(dpm)(3), yields di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. This process is a significant advancement in terms of scalability, safety, and cost over previous synthesis methods for similar compounds (Bunker et al., 2011).

Facilitating Synthesis of Cyclopropylhydrazine Salts

The chemical has been used in the efficient synthesis of cyclopropylhydrazine salts. A copper salt-catalyzed addition to the azo group of di-tert-butyl azodicarboxylate followed by deprotection generates these salts in high yields (Shibue & Fukuda, 2014).

Alkylation Methods

Methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored, leading to the production of mono- or di-substituted hydrazine derivatives under mild conditions. These methods provide precursors for trisubstituted hydrazines (Rasmussen, 2006).

Insecticidal Activity

In the context of pest control, di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate derivatives have demonstrated insecticidal activity. These compounds, as part of N-tert-butyl-N,N'-diacylhydrazines, act as nonsteroidal ecdysone agonists and have shown efficacy against various pests (Wang et al., 2011).

Supramolecular Self-Assembles

The compound has been involved in the creation of supramolecular self-assembles using p-tert-butylthiacalix[4]arenes. These structures are capable of recognizing metal cations and dicarboxylic acids, forming three-component supramolecular systems (Yushkova et al., 2012).

Safety and Hazards

Specific safety and hazard information for Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate was not found in the sources I accessed. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCNVHWTVEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of cyclopropyl magnesium bromide in THF (104 mL, 52.1 mmol) under Ar was added di-tert-butyl azodicarboxylate (12 g, 52.1 mmol) in THF (50 mL) at −78° C. The reaction mixture was stirred for 30 min at this temperature, quenched with a saturated aq. NH4Cl solution, and extracted with EtOAc. The combined organic layers were washed with saturated aq. NH4Cl solution, dried over Na2SO4 and evaporated. The crude material was purified by silica gel column chromatography (hexane/EtOAc 2-10%) to afford the title product (11.84 g, 43.5 mmol, 83% yield) as a white solid. Rf=0.12 (CPS stain) (hexane/EtOAc 9:1)
Quantity
0 (± 1) mol
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12 g
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reactant
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50 mL
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Name
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104 mL
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Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of di-tert-butyl azodicarboxylate (115 g, 500 mmol) in tetrahydrofuran (1000 mL) was added to a cooled (−78° C.) solution of cyclopropylmagnesium bromide (2 M, 1000 mL, 500 mmol) in tetrahydrofuran. The reaction mixture was stirred at −78° C. for 10 minutes, After which time it was quenched onto acetic acid (30 mL) and allowed to warm to room temperature. This mixture was partitioned between water (2000 mL) and ethyl acetate (1500 mL). The organic extract was dried over sodium sulphate, filtered, and evaporated under reduced pressure to give a solid, which was purified by column chromatography eluting with 3.33% ethyl acetate in pentane to give the title compound as a white solid (45 g, 33%). 1H-NMR (400 MHz, CDCl3): δ 0.65 (m, 4H), 1.30-1.50 (m, 18H), 2.70 (m, 1H).
Quantity
115 g
Type
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Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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